molecular formula C12H24N2 B5145273 1',4-dimethyl-1,4'-bipiperidine

1',4-dimethyl-1,4'-bipiperidine

Cat. No. B5145273
M. Wt: 196.33 g/mol
InChI Key: JUFUZZNIRNVLTQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4'-bipiperidine, also known as DMBP, is a chemical compound that belongs to the class of piperidine derivatives. DMBP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1',4-dimethyl-1,4'-bipiperidine is complex and not fully understood. It is thought to act primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the analgesic and antidepressant effects of 1',4-dimethyl-1,4'-bipiperidine.
Biochemical and Physiological Effects
1',4-dimethyl-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on neurotransmitter reuptake, 1',4-dimethyl-1,4'-bipiperidine has also been shown to have antioxidant properties, which may be responsible for its neuroprotective effects. 1',4-dimethyl-1,4'-bipiperidine has also been shown to have anti-inflammatory effects, which may be responsible for its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1',4-dimethyl-1,4'-bipiperidine is its potent inhibitory effects on neurotransmitter reuptake, which make it a valuable tool for studying the role of dopamine, norepinephrine, and serotonin in the brain. However, one of the limitations of 1',4-dimethyl-1,4'-bipiperidine is its relatively low selectivity, which means that it may also affect the reuptake of other neurotransmitters.

Future Directions

There are several future directions for the study of 1',4-dimethyl-1,4'-bipiperidine. One potential direction is the development of more selective reuptake inhibitors that target specific neurotransmitters. Another potential direction is the investigation of the potential neuroprotective and anti-inflammatory effects of 1',4-dimethyl-1,4'-bipiperidine. Finally, the potential use of 1',4-dimethyl-1,4'-bipiperidine as a treatment for pain and depression should be further explored.

Synthesis Methods

1',4-dimethyl-1,4'-bipiperidine can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with piperidine in the presence of a base, or the reaction of 1,4-dichlorobutane with piperidine in the presence of sodium iodide. Other methods include the reaction of 1,4-dibromo-2,3-dimethylbutane with piperidine in the presence of a base, or the reaction of 1,4-dichloro-2,3-dimethylbutane with piperidine in the presence of sodium iodide.

Scientific Research Applications

1',4-dimethyl-1,4'-bipiperidine has been used extensively in scientific research, particularly in the field of neuroscience. 1',4-dimethyl-1,4'-bipiperidine has been shown to have potent inhibitory effects on the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. 1',4-dimethyl-1,4'-bipiperidine has also been shown to have potent analgesic effects, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

1-methyl-4-(4-methylpiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12-5-7-13(2)8-6-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUZZNIRNVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',4-Dimethyl-1,4'-bipiperidine

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